Methyl chloroasterrate

Description

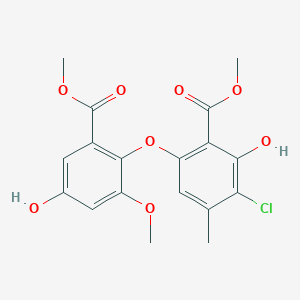

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17ClO8 |

|---|---|

Molecular Weight |

396.8 g/mol |

IUPAC Name |

methyl 3-chloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate |

InChI |

InChI=1S/C18H17ClO8/c1-8-5-11(13(18(23)26-4)15(21)14(8)19)27-16-10(17(22)25-3)6-9(20)7-12(16)24-2/h5-7,20-21H,1-4H3 |

InChI Key |

XSBBWBWHNNKSSM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1Cl)O)C(=O)OC)OC2=C(C=C(C=C2OC)O)C(=O)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)O)C(=O)OC)OC2=C(C=C(C=C2OC)O)C(=O)OC |

Synonyms |

methyl chloroasterrate |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Methyl Chloroasterrate

Methodologies for Isolation from Fungal Sources

Methyl chloroasterrate has been identified as a secondary metabolite produced by various fungi, most notably from the genus Aspergillus and Penicillium. vulcanchem.commdpi.comresearchgate.net For instance, it has been isolated from the marine sponge-associated fungus Aspergillus terreus and the deep-sea-derived fungus Penicillium chrysogenum SCSIO 41001. mdpi.commdpi-res.com

The isolation process typically involves the cultivation of the fungal strain on a suitable growth medium, such as rice or a liquid broth. scispace.comresearchgate.net After a specific incubation period, the fungal culture is extracted using organic solvents like ethyl acetate (B1210297). scispace.com This crude extract, containing a mixture of metabolites, is then subjected to various chromatographic techniques to separate and purify the individual compounds. These methods often include vacuum liquid chromatography (VLC) and recrystallization to obtain pure this compound. scispace.com

Fungi, particularly those from extreme environments like Antarctica and marine habitats, are known to produce a diverse array of secondary metabolites, including various derivatives of asterric acid. acs.orgmdpi.com These compounds, including this compound, often coexist with other related metabolites within the fungus. vulcanchem.com

Advanced Spectroscopic Analysis for Structural Determination

Once isolated, the precise molecular structure of this compound is determined using a combination of sophisticated spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide crucial information about the chemical environment of each hydrogen and carbon atom within the molecule, respectively. irisotope.com

Table 1: Representative NMR Data for Asterric Acid Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

| Asterric Acid | Varies | Varies | DMSO-d6 |

| Methyl Asterrate | Varies | Varies | CDCl₃ |

Note: Specific chemical shifts for this compound are determined by comparison with data from related known compounds and detailed spectral analysis. The table illustrates the type of data obtained.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight and, consequently, the elemental composition of a compound. researchgate.net This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. youtube.comlibretexts.orgjackwestin.com

For this compound, HRMS analysis would yield a precise mass-to-charge ratio (m/z) of the molecular ion. The presence of a chlorine atom is indicated by the characteristic isotopic pattern in the mass spectrum, with peaks corresponding to [M]+ and [M+2]+ in an approximate 3:1 ratio. researchgate.net This information, combined with the high-resolution mass data, confirms the molecular formula of this compound as C₁₈H₁₇ClO₈. vulcanchem.comresearchgate.net

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of these chiral centers. nih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.orgfrontiersin.org The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental ECD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, the absolute configuration of its stereocenters can be definitively assigned. nih.gov This method has been successfully applied to determine the absolute configuration of related asterric acid derivatives. nih.gov

Crystallographic Approaches for Definitive Structural Confirmation

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure. nih.gov This technique involves growing a single crystal of the compound and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate the precise positions of all atoms in the molecule, providing a detailed 3D model. researchgate.net

Comparative Structural Analysis with Related Natural Products (e.g., Methyl 3,5-Dichloroasterric Acid)

This compound belongs to a family of chlorinated diphenyl ethers and related polyketides produced by fungi. mdpi-res.comfrontiersin.orgnih.gov A comparative analysis with structurally similar natural products, such as methyl 3,5-dichloroasterric acid, provides valuable insights into structure-activity relationships and biosynthetic pathways. frontiersin.orgnih.gov

This compound and methyl 3,5-dichloroasterric acid are both derivatives of asterric acid, differing in the number and position of chlorine atoms on the aromatic rings. researchgate.netfrontiersin.org These structural variations can significantly influence their biological activities. For example, studies have shown that the degree and position of chlorination can impact the antibacterial properties of these compounds. frontiersin.org

Table 2: Comparison of Related Asterric Acid Derivatives

| Compound Name | Molecular Formula | Key Structural Difference from this compound |

| This compound | C₁₈H₁₇ClO₈ | - |

| Methyl 3,5-Dichloroasterric Acid | C₁₈H₁₆Cl₂O₈ | Contains two chlorine atoms instead of one. |

| Asterric Acid | C₁₇H₁₆O₈ | Lacks the chloro and methyl ester groups. |

| Methyl Asterrate | C₁₈H₁₈O₈ | Lacks the chloro group. nih.govnih.gov |

This comparative approach helps to understand the structural diversity within this class of fungal metabolites and highlights the subtle yet important modifications that nature employs to generate a wide range of bioactive compounds.

Biosynthetic Pathways and Mechanistic Enzymology of Methyl Chloroasterrate Production

Polyketide Synthase (PKS) Mediated Core Structure Formation

The biosynthesis of methyl chloroasterrate is initiated by a Type I non-reducing polyketide synthase (NR-PKS). These large, multifunctional enzymes catalyze the assembly of a polyketide chain from simple acyl-CoA precursors through repeated Claisen condensation reactions. rasmusfrandsen.dkwikipedia.org In a manner analogous to fatty acid synthesis, PKS enzymes build a carbon chain, but with limited or no reduction of the β-keto groups, leading to an alternating ketone-methylene backbone ripe for cyclization into aromatic structures. rasmusfrandsen.dk

For this compound, the NR-PKS likely utilizes one molecule of acetyl-CoA as a starter unit and multiple molecules of malonyl-CoA as extender units. The enzyme contains a series of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which work iteratively. The AT domain selects the appropriate starter and extender units, while the KS domain catalyzes the chain-elongating condensation reactions. nih.gov

The resulting linear polyketide chain is then folded into a specific conformation by a product template (PT) domain within the PKS. This folding pre-organizes the chain for intramolecular aldol (B89426) or Claisen-type cyclization reactions, which are often catalyzed by a dedicated cyclase (CYC) domain. rasmusfrandsen.dk This process generates the initial aromatic ring systems. For a diphenyl ether like this compound, the PKS likely produces a benzophenone (B1666685) precursor, similar to the biosynthesis of the antifungal agent griseofulvin. researchgate.net

| PKS Domain | Function in this compound Biosynthesis (Proposed) |

| Starter Unit Acyl-Transacylase (SAT) | Loads the initial acetyl-CoA starter unit. |

| Acyltransferase (AT) | Selects and loads malonyl-CoA extender units onto the ACP. |

| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation to extend the polyketide chain. |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm. |

| Product Template (PT) | Controls the folding of the polyketide chain to dictate cyclization regioselectivity. |

| Claisen-type Cyclase (CYC) / Thioesterase (TE) | Catalyzes intramolecular cyclization and releases the aromatic product (e.g., a benzophenone precursor) from the PKS. rasmusfrandsen.dk |

Enzymatic Halogenation Mechanisms and Chlorinase Activity in Fungi

A key feature of this compound is its chlorine substituent. Enzymatic halogenation is a critical tailoring step that often enhances the biological activity of natural products. pnas.org In fungi, the most common mechanism for chlorinating aromatic rings involves FADH₂-dependent halogenases. nih.gov

These enzymes operate as two-component systems: a flavin reductase and the halogenase itself. The reductase uses NADH or NADPH to reduce FAD to FADH₂. The halogenase then reacts FADH₂ with molecular oxygen and a chloride ion (Cl⁻) to generate a highly reactive electrophilic chlorine species, likely hypochlorous acid (HOCl), within a protected active site. nih.gov This potent chlorinating agent is then directed toward the electron-rich aromatic ring of the polyketide substrate, resulting in a regioselective electrophilic aromatic substitution.

Another known, though less common, mechanism involves S-adenosyl-L-methionine (SAM)-dependent chlorinases. These enzymes use SAM not as a methyl donor, but as a substrate that is converted to 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClDA), which then participates in the chlorination reaction. pnas.orgfrontiersin.org For an aromatic substrate like the precursor to this compound, the FADH₂-dependent mechanism is considered more probable.

| Enzyme Type | Cofactor/Substrate | Mechanism | Relevance to this compound |

| FADH₂-Dependent Halogenase | FADH₂, O₂, Cl⁻ | Generates an electrophilic chlorine species (e.g., HOCl) for attack on an activated aromatic ring. nih.gov | High. This is the most likely mechanism for chlorinating the aromatic polyketide precursor. |

| Non-Heme Iron Halogenase | α-ketoglutarate, O₂, Fe(II) | Performs radical-based halogenation on unactivated carbon atoms. nih.gov | Low. Unlikely for chlorination of an aromatic ring. |

| SAM-Dependent Chlorinase | S-adenosyl-L-methionine (SAM) | Uses a halide anion as a nucleophile to attack SAM, forming a halogenated intermediate. frontiersin.org | Moderate. A possible but less common alternative for fungal pathways. |

Post-PKS Modification Enzymes and their Roles in this compound Biosynthesis

Following the formation of the chlorinated aromatic core by the PKS and halogenase, several additional enzymatic modifications are required to complete the biosynthesis of this compound. nih.govrsc.org These post-PKS tailoring steps are crucial for generating the final chemical architecture.

Oxidative Phenol (B47542) Coupling: The formation of the central diphenyl ether bond is a critical step. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450). These enzymes are well-known in fungal biosynthetic pathways for catalyzing complex oxidative rearrangements. researchgate.net The CYP450 would catalyze an oxidative coupling of the two aromatic rings of the benzophenone precursor, forming the ether linkage and establishing the core diphenyl ether scaffold.

Methylation: The final step in the proposed pathway is the methylation of a carboxylic acid group to form the methyl ester present in this compound. This reaction is catalyzed by a methyltransferase (MT), which transfers a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the carboxylate acceptor. mdpi.com This esterification step completes the synthesis of the molecule.

Genetic and Molecular Biological Investigations of Biosynthetic Gene Clusters

The genes encoding the enzymes for a specific natural product pathway are typically clustered together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.gov Identifying and characterizing the BGC for this compound in a producing organism like Penicillium chrysogenum is essential for elucidating the pathway. mdpi.com

A hypothetical BGC for this compound would be expected to contain the genes for all the requisite enzymes. Modern genome mining tools can predict BGCs based on the presence of signature genes, such as a PKS. nerc.ac.uk The putative this compound BGC would likely include:

A gene encoding a non-reducing polyketide synthase (NR-PKS).

A gene for an FADH₂-dependent halogenase.

A gene encoding a cytochrome P450 monooxygenase.

A gene for an S-adenosyl-L-methionine-dependent methyltransferase.

Genes for regulatory proteins (e.g., transcription factors) and transporters for exporting the final product.

Experimental validation of the gene functions within the cluster would involve techniques such as targeted gene deletion. For instance, deleting the halogenase gene would be expected to result in the accumulation of a non-chlorinated version of the compound, while deleting the methyltransferase gene would lead to the accumulation of the free acid, chloroasterric acid.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling experiments are a powerful tool for tracing the flow of atoms from simple precursors into a complex final product, thereby confirming a proposed biosynthetic pathway. nih.govboku.ac.at

To verify the biosynthesis of this compound, several feeding experiments could be conducted:

Feeding with ¹³C-labeled acetate (B1210297): Administering either [1-¹³C]-acetate or [2-¹³C]-acetate to the fungal culture would confirm the polyketide origin of the carbon skeleton. Analysis of the resulting ¹³C-labeled this compound by NMR spectroscopy would reveal the specific pattern of incorporation, confirming the starter unit and the folding pattern of the polyketide chain. researchgate.net

Feeding with [¹³CH₃]-L-methionine: To confirm the origin of the ester's methyl group, the fungus would be fed with L-methionine containing a ¹³C-labeled methyl group. Incorporation of the ¹³C label specifically into the methyl ester position would provide definitive evidence that the methylation is SAM-dependent. nih.gov

These classical biosynthetic techniques, combined with modern genetic analysis, are indispensable for fully mapping the intricate enzymatic assembly line that produces this compound.

Chemical Synthesis and Derivatization Strategies for Methyl Chloroasterrate and Its Analogs

Total Synthesis Methodologies for Methyl Chloroasterrate

A complete total synthesis of this compound has not been explicitly detailed in the reviewed literature. However, based on established methods for the synthesis of related diphenyl ethers and biphenyl (B1667301) compounds, a plausible synthetic strategy can be devised. wikipedia.orgrsc.orgwikipedia.org

The retrosynthetic analysis of this compound (Structure 1) reveals several key disconnections. The most logical disconnection is at the diphenyl ether linkage, breaking the molecule into two substituted benzene (B151609) rings, a highly functionalized phenol (B47542) (Fragment A) and an aryl halide or boronic acid (Fragment B). A second key disconnection is the ester group, which can be formed in a late-stage esterification of the corresponding carboxylic acid.

Fragment A Synthesis: The synthesis of Fragment A, a substituted resorcinol (B1680541) derivative, could begin from a commercially available starting material like 3,5-dihydroxybenzoic acid. The synthetic sequence would involve protection of the hydroxyl groups, followed by regioselective introduction of the methyl and other required functionalities.

Fragment B Synthesis: The synthesis of Fragment B, a chlorinated and functionalized benzene ring, could start from a simple precursor such as p-toluic acid. chemicalbook.com A plausible route would involve the chlorination of p-toluic acid to yield 3,5-dichloro-4-methylbenzoic acid, which can then be further functionalized as needed for the coupling reaction. chemicalbook.comgoogle.com

The crucial step in the synthesis of this compound is the formation of the diphenyl ether bond. Two primary methods are widely used for this transformation: the Ullmann condensation and the Suzuki-Miyaura coupling.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, Fragment A (the phenolic component) would be coupled with Fragment B (the aryl halide). Traditional Ullmann conditions often require high temperatures and stoichiometric copper, but modern modifications have made the reaction more efficient with catalytic copper and various ligands. wikipedia.orgnih.govrsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction provides a versatile and milder alternative for forming the biaryl ether linkage. wikipedia.orggre.ac.ukacs.org This approach would involve the coupling of an aryl boronic acid or ester derivative of one fragment with an aryl halide of the other. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. rsc.org

Stereocontrol is not a factor in the synthesis of the achiral this compound. However, for the synthesis of chiral analogs or related natural products with stereocenters, asymmetric synthesis strategies would be necessary. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of newly formed stereocenters. acs.org

Semi-Synthetic Approaches from Precursor Compounds

Semi-synthesis offers a more direct route to this compound by utilizing naturally occurring, structurally related precursors. rsc.org A likely starting material would be asterric acid, which is produced by several fungal strains. nyxxb.cnnih.govacs.org

The semi-synthetic route from asterric acid would involve two main steps:

Regioselective Chlorination: The introduction of a chlorine atom onto the asterric acid backbone would need to be highly regioselective to yield the desired chloroasterric acid. This could be achieved using various electrophilic chlorinating agents, with the inherent directing effects of the substituents on the aromatic rings guiding the position of chlorination. rsc.orgscielo.brnih.govnih.gov

Esterification: The final step would be the esterification of the carboxylic acid group of chloroasterric acid with methanol (B129727) to give this compound. This can be accomplished using standard esterification conditions, such as Fischer esterification or reaction with a methylating agent like methyl iodide in the presence of a base.

This approach is often more efficient than total synthesis, as nature has already assembled the complex diphenyl ether core.

Regioselective Derivatization and Functionalization of the Biphenyl Core

The biphenyl core of this compound offers several positions for regioselective derivatization to create a library of analogs. The existing functional groups (hydroxyl, methyl, chloro, and carboxylate) direct the position of further electrophilic or nucleophilic substitutions.

For instance, the hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution. The aromatic rings can undergo further halogenation, nitration, or sulfonation, with the positions of substitution being influenced by the combined directing effects of all substituents. Palladium-catalyzed cross-coupling reactions could also be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions, provided a suitable halide is present on the ring. acs.org

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding which parts of the this compound molecule are essential for its biological activity. wikipedia.orgresearchgate.netnih.govresearchgate.netmdpi.comfrontiersin.orgasm.org The synthesis of a diverse range of analogs allows for the systematic exploration of these relationships. Key modifications could include:

Modification of the Ester: The methyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to other esters (ethyl, propyl, etc.) or amides to probe the importance of this group for activity.

Variation of the Halogen: The chlorine atom could be replaced with other halogens (fluorine, bromine) or removed entirely to assess the role of the halogen in the compound's biological profile.

Reactivity, Transformation, and Mechanistic Organic Chemistry of Methyl Chloroasterrate

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the chlorinated aromatic ring in methyl chlorobenzoates towards substitution is dictated by the electronic effects of the existing substituents. The chlorine atom and the methyl ester group are both deactivating, electron-withdrawing groups, which makes electrophilic aromatic substitution more challenging compared to unsubstituted benzene (B151609).

Electrophilic Aromatic Substitution: The chloro group is an ortho-, para-director, while the meta-directing ester group's influence is also significant. The outcome of electrophilic substitution reactions, such as nitration or halogenation, depends on the relative positions of these groups and the reaction conditions. For instance, in methyl 2-chlorobenzoate (B514982), the incoming electrophile is directed to the 4- and 6-positions, influenced by the chloro group. vulcanchem.com

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups facilitates nucleophilic aromatic substitution. This is particularly true when the chloro group is positioned ortho or para to the ester, as this allows for the stabilization of the negative charge in the Meisenheimer complex intermediate. Methyl 4-chlorobenzoate (B1228818), for example, can undergo nucleophilic substitution where the chlorine atom is displaced by a nucleophile. solubilityofthings.com

A specific type of nucleophilic substitution is the radical nucleophilic substitution (SRN1) mechanism. Studies have shown that trimethylstannyl anions (Me₃Sn⁻) react with methyl 4-chlorobenzoate via this radical chain mechanism, with the para-chloro isomer being the most reactive.

Oxidative and Reductive Transformations of the Chlorinated Aromatic System

The chlorinated aromatic system of methyl chlorobenzoates can undergo both oxidative and reductive transformations, targeting either the substituents or the aromatic ring itself.

Oxidative Transformations: The aromatic ring is generally resistant to oxidation due to its inherent stability. However, under forcing conditions or with potent oxidizing agents, degradation of the ring can occur. More commonly, oxidative reactions might target other parts of a more complex molecule if present.

Reductive Transformations: Reduction can target either the ester group or the chloro-substituent.

Hydrodechlorination: The carbon-chlorine bond can be cleaved via catalytic hydrogenation. For example, methyl 4-chlorobenzoate can be reduced to methyl benzoate (B1203000) using a palladium catalyst with a hydride source like polymethylhydrosiloxane (B1170920) (PMHS). chemicalbook.comsigmaaldrich.com

Ester Reduction: The methyl ester group can be reduced to a primary alcohol. For instance, methyl 2-chlorobenzoate can be reduced to 2-chlorobenzyl alcohol using sodium borohydride (B1222165) in diglyme (B29089) at elevated temperatures. chemicalbook.com The choice of reducing agent is crucial to achieve selectivity between the ester and the chloro group.

Ester Hydrolysis and Transesterification Pathways

The ester functional group in methyl chlorobenzoates is susceptible to hydrolysis and transesterification, reactions that are fundamental in organic synthesis and biological systems.

Ester Hydrolysis: Methyl chlorobenzoates can be hydrolyzed to the corresponding chlorobenzoic acid and methanol (B129727). This reaction is typically catalyzed by acid or base. The rate of hydrolysis can be influenced by the position of the chlorine atom. Alkaline hydrolysis with potassium hydroxide (B78521) in methanol is an efficient method for converting these esters to their corresponding carboxylic acids at room temperature. researchgate.net Microbial hydrolysis has also been reported, where bacteria like Burkholderia cepacia can hydrolyze the ester bond of methyl 4-chlorobenzoate. oup.com

| Ester | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Methyl 4-chlorobenzoate | Acidic or basic conditions | 4-chlorobenzoic acid | |

| Methyl m-chlorobenzoate | KOH-Methanol, ambient temperature | 3-chlorobenzoic acid | researchgate.net |

| Ethyl 2-chlorobenzoate | Enzymatic (hydrolases), 30°C | 2-chlorobenzoic acid | researchgate.net |

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of a catalyst. This reaction is reversible and driven to completion by using a large excess of the new alcohol or by removing the methanol as it forms.

Thermal and Photochemical Degradation Mechanisms

The stability of methyl chlorobenzoates under thermal and photochemical stress is an important consideration, particularly from an environmental perspective.

Thermal Degradation: Methyl 4-chlorobenzoate shows good thermal stability, melting without decomposition. However, at very high temperatures, decomposition can occur, likely leading to the formation of various smaller molecules through fragmentation. The specific degradation pathway would depend on the conditions, such as the presence or absence of oxygen.

Photochemical Degradation: Chlorinated aromatic compounds are known to undergo photochemical degradation upon exposure to UV light. acs.orgcore.ac.uk The primary step is often the homolytic cleavage of the carbon-chlorine bond, generating an aryl radical and a chlorine radical. This aryl radical can then undergo various reactions, such as hydrogen abstraction to form methyl benzoate, or reaction with other molecules. acs.org The presence of photosensitizers or other reactive species like ozone can accelerate this degradation. core.ac.uk Studies on chlorobenzene, a related compound, show that photolysis can lead to products like phenol (B47542), benzene, and chlorobiphenyls. acs.org

Transition Metal-Catalyzed Reactions Involving Aromatic Halides

The carbon-chlorine bond in methyl chlorobenzoates serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. nih.gov Aryl chlorides are typically less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or ester. Methyl 4-chlorobenzoate reacts with phenylboronic acid in the presence of a palladium-bis-carbene complex to yield methyl-(4-phenyl)-benzoate. chemicalbook.comsigmaaldrich.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine. wikipedia.org It is a powerful tool for synthesizing anilines and their derivatives. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often effective for the amination of less reactive aryl chlorides. rsc.orgtcichemicals.comrsc.orgresearchgate.net

Other Cross-Coupling Reactions:

Iron-Catalyzed Coupling: Methyl 4-chlorobenzoate can be coupled with Grignard reagents like ethylmagnesium bromide using an iron catalyst to form the corresponding ethyl-substituted benzoate. acs.org

Hiyama Coupling: This reaction uses an organosilane as the coupling partner. Methyl 3-chlorobenzoate (B1228886) has been successfully coupled with phenyltrifluorosilane (B1582143) using a palladium acetate (B1210297) catalyst with an XPhos ligand, achieving a high yield. mdpi.com

| Reactant | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Methyl 4-chlorobenzoate | Phenylboronic acid | Suzuki-Miyaura | Pd-bis-carbene complex | Methyl-(4-phenyl)-benzoate | chemicalbook.comsigmaaldrich.com |

| Methyl 3-chlorobenzoate | Phenyltrifluorosilane | Hiyama | Pd(OAc)₂ / XPhos | Methyl 3-phenylbenzoate | mdpi.com |

| Aryl Chlorides | Amines | Buchwald-Hartwig | Pd-NHC complex | Aryl Amines | rsc.orgrsc.org |

| Methyl 4-chlorobenzoate | Ethylmagnesium bromide | Iron-Catalyzed Cross-Coupling | Fe(acac)₃ | Methyl 4-ethylbenzoate | acs.org |

Advanced Analytical Methodologies for Research and Quantitative Analysis

Chromatographic Separation Techniques (e.g., Ultra-High Performance Liquid Chromatography, Gas Chromatography) for Purity and Mixture Analysis

Chromatography is a cornerstone for separating methyl chloroacetate (B1199739) from impurities, reactants, or other components in a mixture. Both liquid and gas chromatography are extensively employed for its analysis.

Ultra-High Performance Liquid Chromatography (UHPLC) offers a powerful method for the analysis of methyl chloroacetate, particularly for samples in a liquid matrix. A reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method can be adapted for fast UPLC applications by using columns with smaller particle sizes (e.g., 3 µm), which significantly reduces analysis time while improving resolution. sielc.com For mass spectrometry compatibility, the mobile phase can be modified by replacing non-volatile acids like phosphoric acid with volatile alternatives such as formic acid. sielc.com

Gas Chromatography (GC) is highly suitable for the analysis of volatile compounds like methyl chloroacetate and is widely used to determine its purity and to monitor its presence in various samples. restek.comtcichemicals.comthermofisher.com The technique is often coupled with a mass spectrometer (MS) for definitive identification and quantification. analytice.com In synthetic processes, GC is used to monitor the content of each component in the product mixture. google.com For instance, the determination of methyl chloroacetate in environmental or workplace samples can be performed by GC-MS, with established methods demonstrating a limit of quantification (LOQ) as low as 0.5 μg per medium. analytice.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column Type | Capillary columns with non-polar or mid-polar stationary phases (e.g., Rtx-1 type) | Provides efficient separation from other volatile organic compounds. |

| Injector Temperature | 200-250 °C | Ensures rapid and complete volatilization of the sample. |

| Oven Program | Initial temperature of 40-60 °C, followed by a ramp of 10-20 °C/min to a final temperature of 200-250 °C | Separates analytes based on their boiling points and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers general-purpose quantification, while MS provides definitive identification and enhanced sensitivity. |

| Purity Assay | Typically ≥98.0% to ≥99.0% by area percent | Standard industrial and laboratory purity specification. tcichemicals.comthermofisher.com |

Quantitative Spectroscopic Methods (e.g., Quantitative NMR, UV-Vis Spectroscopy)

Spectroscopic techniques are invaluable for both structural elucidation and quantitative analysis of methyl chloroacetate.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method for determining the concentration of a substance without the need for an identical reference standard. For methyl chloroacetate, ¹H NMR is particularly useful. The spectrum displays two distinct signals corresponding to the methoxy (B1213986) (-OCH₃) protons and the methylene (B1212753) (-CH₂Cl) protons. chemicalbook.com By integrating the area of these signals and comparing them to the signal of a known amount of an internal standard, a highly accurate and precise quantification can be achieved. ¹³C NMR can also be employed for structural confirmation. guidechem.com

| Proton Group | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |

|---|---|---|---|

| -CH₂Cl | ~4.08 | Singlet | 2H |

| -OCH₃ | ~3.81 | Singlet | 3H |

UV-Vis Spectroscopy relies on the absorption of ultraviolet or visible light by a molecule. The utility of direct UV-Vis spectroscopy for the quantitative analysis of methyl chloroacetate is limited due to its molecular structure. The ester carbonyl group is a weak chromophore and lacks significant absorption in the standard UV-Vis range (200-800 nm). Therefore, direct quantification is often impractical. However, this technique can be applied indirectly, for instance, by using a derivatizing agent that reacts with methyl chloroacetate to produce a product with strong UV absorbance. The concentration of the resulting chromophore, which is proportional to the original analyte concentration, can then be measured according to the Beer-Lambert law. cuny.edu

Coupled Analytical Techniques for Complex Sample Analysis (e.g., LC-MS/MS, GC-MS/MS)

For analyzing methyl chloroacetate in complex matrices such as environmental water, biological fluids, or food products, coupled (or hyphenated) techniques are essential to achieve the required selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for detecting polar analytes in intricate samples. sciex.com An HPLC method for methyl chloroacetate can be readily coupled with a mass spectrometer. sielc.com Using an electrospray ionization (ESI) source, the compound can be ionized before entering the mass analyzer. By operating in Multiple Reaction Monitoring (MRM) mode, the system can selectively monitor a specific precursor-to-product ion transition, which drastically reduces matrix interference and allows for highly sensitive and accurate quantification. sciex.comlcms.cz This approach is suitable for determining trace amounts of methyl chloroacetate and related haloacetic acids. expec-tech.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers an even higher degree of selectivity and sensitivity compared to GC-MS. After separation on the GC column, the analyte enters the mass spectrometer where a specific parent ion is selected and fragmented. A characteristic fragment ion is then monitored for quantification. This technique is highly effective at eliminating background noise and co-eluting interferences. For methyl chloroacetate, specific ions such as m/z 59, 64, and 77 are characteristic in its mass spectrum and can be used for identification and quantification in MS and MS/MS methods. arcabc.ca

| Ion Type | Mass-to-Charge Ratio (m/z) | Potential Fragment |

|---|---|---|

| Molecular Ion | 108/110 | [C₃H₅ClO₂]⁺ |

| Primary Fragment 1 | 77/79 | [CH₂ClCO]⁺ |

| Primary Fragment 2 | 59 | [COOCH₃]⁺ |

| Other Characteristic Ion | 49/51 | [CH₂Cl]⁺ |

Solid-State Analytical Techniques (e.g., Solid-State NMR, X-Ray Powder Diffraction)

While methyl chloroacetate is a liquid at room temperature (melting point: -33 °C), solid-state analytical techniques are crucial for studying its properties at low temperatures or for analyzing related solid derivatives.

Solid-State NMR (ssNMR) provides information about the molecular structure, conformation, and dynamics in the solid state. For compounds like methyl chloroacetate, ssNMR could be used to study different crystalline forms (polymorphs) that may exist at low temperatures. A related technique, Nuclear Quadrupole Resonance (NQR), is particularly sensitive to the local electronic environment of quadrupolar nuclei like chlorine and has been used to study chloroacetate derivatives, providing insights into molecular dynamics and torsional frequencies in the solid state. researchgate.net

Theoretical and Computational Chemistry Studies of Methyl Chloroasterrate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl chloroasterrate, methods like Density Functional Theory (DFT) are employed to model its electronic structure. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity and stability.

Key parameters derived from these calculations include the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, representing regions of high electron density that are susceptible to electrophilic attack. Conversely, the LUMO signifies the molecule's capacity to accept electrons, highlighting electron-deficient areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

Table 1: Key Electronic Structure and Reactivity Descriptors (Illustrative)

| Parameter | Description | Typical Computational Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Calculated from HOMO and LUMO energies |

| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | Resistance to change in electron distribution | (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons | χ² / (2η) |

Note: The values in this table are illustrative of the types of data generated from quantum chemical calculations and are not specific experimental or calculated values for this compound.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

Computational methods are used to map the potential energy surface (PES) of the molecule. This is achieved by systematically changing key dihedral angles and calculating the corresponding energy at each point. The resulting PES reveals the low-energy valleys corresponding to stable conformers and the higher-energy peaks representing the transition states between them. This information is vital for understanding how the molecule's shape influences its biological activity, as only specific conformations may be able to bind effectively to a biological target.

For a molecule with multiple rotatable bonds like this compound, a comprehensive mapping of the PES can be computationally intensive. However, such studies are essential for a complete understanding of its structural dynamics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a significant role in the structural elucidation of natural products by predicting spectroscopic data that can be compared with experimental results. While the structure of this compound has been confirmed using experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), theoretical calculations can further refine and validate these findings. nyxxb.cn

By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted spectra can be compared with experimental data to confirm the assigned structure. Discrepancies between calculated and experimental shifts can point to subtle structural features or solvent effects that may not be immediately obvious from the experimental data alone.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed. These calculations help in the assignment of the experimentally observed vibrational bands to specific molecular motions, such as stretching and bending of bonds.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value (Illustrative) | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | Calculated values would be listed here | Experimentally determined values |

| ¹³C NMR Chemical Shift (ppm) | Calculated values would be listed here | Experimentally determined values |

| Key Vibrational Frequencies (cm⁻¹) | Calculated frequencies would be listed here | Experimentally observed frequencies |

Note: This table illustrates the type of comparison made between predicted and experimental data. Specific calculated values for this compound are not available in the cited literature.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with its environment. An MD simulation of this compound in a solvent, such as water or a lipid bilayer, can reveal how the molecule interacts with its surroundings.

These simulations can shed light on the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions between this compound and solvent molecules. This information is crucial for understanding the molecule's solubility, stability, and transport properties. Furthermore, MD simulations can be used to study the dynamics of this compound when bound to a biological target, providing insights into the stability of the complex and the nature of the binding interactions.

Computational Docking and Ligand-Target Interaction Modeling

Given the observed biological activity of this compound, computational docking is a valuable tool for exploring its potential molecular targets and mechanism of action. Docking simulations predict the preferred binding orientation of a ligand (in this case, this compound) to a receptor, typically a protein.

Studies have reported the α-glucosidase inhibitory activity of a series of compounds including this compound. nih.govresearchgate.net Molecular docking studies of these compounds with α-glucosidase can help to elucidate the structural basis for this inhibition. Such a study would involve placing a 3D model of this compound into the active site of the α-glucosidase enzyme and calculating the binding affinity for various poses. The results would highlight the key amino acid residues involved in the interaction and the types of non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. This information is invaluable for understanding the structure-activity relationship and for the rational design of more potent inhibitors.

Table 3: Interacting Residues in a Hypothetical Docking Study of this compound with α-glucosidase

| Amino Acid Residue | Type of Interaction |

| e.g., Aspartic Acid | e.g., Hydrogen Bond |

| e.g., Phenylalanine | e.g., Hydrophobic Interaction |

| e.g., Tyrosine | e.g., Pi-Pi Stacking |

Note: This table is illustrative of the output of a molecular docking study and does not represent specific published data for this compound.

Academic Investigations into the Bioactivity and Structure Activity Relationships of Methyl Chloroasterrate

Mechanistic Studies of Enzyme Inhibition (e.g., α-Glucosidase)

Methyl chloroasterrate has been identified as an inhibitor of α-glucosidase, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme can delay the absorption of glucose, a therapeutic approach for managing postprandial hyperglycemia.

Research has demonstrated the α-glucosidase inhibitory potential of this compound. In a study of compounds isolated from the deep-sea-derived fungus Penicillium chrysogenum SCSIO 41001, this compound was shown to inhibit α-glucosidase with an IC50 value ranging from 0.04 to 0.35 mM. For comparison, the IC50 of the standard drug acarbose was 0.28 mM in the same study. Another investigation involving metabolites from the fungus Aspergillus flavipes PJ03-11 also reported on the α-glucosidase inhibitory activity of this compound, although it was found to be less potent than other isolated compounds in that particular study.

While the inhibitory activity has been established, detailed mechanistic studies elucidating the specific type of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound are not yet extensively available in the public domain. Such studies, often involving kinetic analyses like Lineweaver-Burk plots, are crucial for understanding how the compound interacts with the enzyme's active site or allosteric sites. Molecular docking simulations, which could provide insights into the binding modes and specific amino acid interactions between this compound and α-glucosidase, have also not been specifically reported for this compound. However, such computational approaches are commonly used for other natural product inhibitors to predict their binding affinity and orientation within the enzyme's active pocket.

Interactive Data Table: α-Glucosidase Inhibitory Activity of this compound and Related Compounds

| Compound | Source | IC50 (mM) |

| This compound | Penicillium chrysogenum SCSIO 41001 | 0.04 - 0.35 |

| Acarbose (standard) | - | 0.28 |

Molecular Basis of Antimicrobial Activity Against Specific Microbial Targets (e.g., MRSA)

This compound has demonstrated antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern due to its resistance to multiple antibiotics.

Studies have reported the isolation of this compound from the marine sponge symbiotic fungus Aspergillus terreus 164018 and its subsequent evaluation for anti-MRSA activity. In one such study, this compound exhibited weak antibacterial activity against MRSA strains 05–72 and MRSA USA300, with a Minimum Inhibitory Concentration (MIC) of 64.0 μg/mL. nih.govnih.gov Another review of antimicrobial compounds from marine Aspergillus also noted the anti-MRSA activity of this compound. nih.govnih.gov

The precise molecular basis for the anti-MRSA activity of this compound has not been fully elucidated in the available literature. Generally, antimicrobial compounds can act through various mechanisms, including the disruption of cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid replication, or disruption of the cell membrane. For MRSA, a common mechanism of resistance is the production of penicillin-binding protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics. Novel anti-MRSA agents often target different pathways to overcome this resistance. Further research is required to identify the specific molecular target(s) of this compound within MRSA.

Interactive Data Table: Anti-MRSA Activity of this compound and Analogs

| Compound | Target Organism | MIC (μg/mL) | Source Organism |

| This compound | MRSA 05–72, MRSA USA300 | 64.0 | Aspergillus terreus 164018 |

| Methyl 3,5-dichloroasterric acid | MRSA 05–72 | 1.0 | Aspergillus terreus 164018 |

| Methyl 3,5-dichloroasterric acid | Not specified | 16 | Aspergillus terreus 164018 |

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogs

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of more potent and selective analogs.

Influence of Halogen Substituents on Biological Recognition

The presence and position of halogen atoms, specifically chlorine, on the biphenyl (B1667301) framework of this compound appear to significantly influence its bioactivity. This is evident when comparing its activity to that of its close analog, methyl 3,5-dichloroasterric acid, which was isolated from the same fungal strain.

Methyl 3,5-dichloroasterric acid, which contains an additional chlorine atom, has been shown to possess significantly stronger anti-MRSA activity, with a reported MIC value of 1.0 μg/mL against MRSA 05–72, compared to 64.0 μg/mL for this compound. nih.govnih.gov This suggests that the dichlorination of the asterric acid core is beneficial for its antibacterial potency. The increased lipophilicity and the specific electronic effects conferred by the additional chlorine atom may enhance the compound's ability to penetrate the bacterial cell membrane or interact more effectively with its molecular target.

Pathway-Specific Bioactivity Assays for Academic Research

To further elucidate the mechanisms of action and biological effects of this compound, a range of pathway-specific bioactivity assays are employed in academic research.

For its α-glucosidase inhibitory activity, detailed kinetic studies would be essential. These assays measure the rate of the enzyme-catalyzed reaction in the presence and absence of the inhibitor at varying substrate concentrations. The data generated allows for the determination of the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constants (Ki).

To investigate its antimicrobial mechanism against MRSA, several assays can be utilized. These include:

Cell membrane integrity assays: Using fluorescent dyes like propidium iodide to assess membrane damage.

Protein synthesis inhibition assays: Measuring the incorporation of radiolabeled amino acids into proteins.

DNA synthesis inhibition assays: Monitoring the incorporation of radiolabeled nucleotides.

Cell wall biosynthesis assays: Investigating the effect on the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Furthermore, advanced techniques such as transcriptomics and proteomics could be employed to identify global changes in gene and protein expression in MRSA upon treatment with this compound, providing a broader understanding of the pathways affected by the compound.

Environmental Fate and Biotransformation Studies Excluding Human Exposure and Toxicity

Microbial Degradation and Biotransformation Pathways in Environmental Systems

The biodegradation of methyl chloroacetate (B1199739) in environmental systems is a key process influencing its persistence. While it is considered to be moderately biodegradable under aerobic conditions, it may persist longer in anaerobic environments highmountainco.com. The initial and primary step in its microbial degradation is often enzymatic hydrolysis.

Carboxylesterases found in the microbiota of various environments, such as the gill chambers of deep-sea shrimp, have been shown to hydrolyze methyl chloroacetate researchgate.net. This enzymatic hydrolysis breaks the ester bond, yielding chloroacetic acid and methanol (B129727) highmountainco.com. These resulting compounds can then be further utilized by microorganisms as carbon sources.

The subsequent degradation of chloroacetic acid is well-documented. It can be mineralized to carbon dioxide by various microorganisms oecd.org. Some bacterial strains are capable of utilizing chloroacetic acid as a sole carbon and energy source, a process that involves dechlorination oecd.org. Under anaerobic conditions, chloroacetic acid can be degraded to methane (B114726), carbon dioxide, and chloride ions oecd.org.

It is important to note that not all microorganisms possess the necessary enzymes to degrade methyl chloroacetate. For instance, dehalogenases from Pseudomonas sp. strain YL have been found to be inert towards methyl chloroacetate. Similarly, Microbacterium sp. J1-1 did not show any degradation of this compound. This indicates a degree of specificity in the microbial populations capable of its biotransformation.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) in Environmental Media

In addition to microbial processes, abiotic mechanisms contribute to the transformation of methyl chloroacetate in the environment. The primary abiotic degradation pathway is hydrolysis, while photolysis plays a minor role.

Hydrolysis: Methyl chloroacetate undergoes hydrolysis in aquatic environments, breaking down into chloroacetic acid and methanol highmountainco.com. The rate of this reaction is significantly influenced by pH and temperature. The hydrolysis half-life can range from days to weeks depending on these conditions highmountainco.com. Under alkaline conditions, the hydrolysis is base-catalyzed and proceeds more rapidly.

Interactive Data Table: Hydrolysis Half-life of Methyl Chloroacetate at 25°C

| pH | Half-life (hours) |

| 6 | 140 |

| 7 | 14 |

| 8 | 1.4 |

| 9 | 0.14 |

This table is interactive. Click on the headers to sort the data.

Photolysis: Direct photolysis of methyl chloroacetate is not considered a significant environmental fate process. The compound does not absorb UV radiation at wavelengths above 290 nm, which is the range of sunlight that reaches the Earth's surface.

In the atmosphere, methyl chloroacetate is expected to exist primarily in the vapor phase. Its atmospheric degradation is mainly driven by reactions with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is several days highmountainco.com.

Identification and Structural Elucidation of Environmental Metabolites

The primary environmental metabolites of methyl chloroacetate resulting from both biotic and abiotic hydrolysis are chloroacetic acid and methanol highmountainco.com.

Chloroacetic Acid: This is a major initial transformation product. As discussed in the microbial degradation section, chloroacetic acid can be further biodegraded. Under aerobic conditions, it can be mineralized to carbon dioxide oecd.org. Anaerobic degradation can lead to the formation of methane and carbon dioxide oecd.org.

Methanol: The other primary hydrolysis product, methanol, is readily biodegradable in the environment. In the atmosphere, it is degraded by reaction with hydroxyl radicals, with an atmospheric half-life of about 17 days nih.gov.

Further environmental metabolites of methyl chloroacetate itself, beyond the initial hydrolysis products, are not extensively documented in the available literature. Research has primarily focused on the fate of its more persistent hydrolysis product, chloroacetic acid.

Adsorption and Mobility Studies in Diverse Environmental Compartments

The mobility of methyl chloroacetate in the environment is a key factor in determining its potential distribution and the extent of its impact. Studies and estimations indicate that it is a highly mobile compound.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. A low Koc value indicates weak adsorption and high mobility. The estimated Koc value for methyl chloroacetate is low, suggesting it has a very high potential for mobility in soil. This high mobility implies that if released to soil, methyl chloroacetate is likely to leach into groundwater.

Its high water solubility further supports the expectation of high mobility in the environment. In aquatic systems, due to its low Koc, methyl chloroacetate is not expected to significantly adsorb to suspended solids and sediment.

Data Table: Estimated Mobility Parameters for Methyl Chloroacetate

| Parameter | Estimated Value | Implication |

| Soil Adsorption Coefficient (Koc) | ~6 | Very high mobility in soil |

| Water Solubility | 46,000 mg/L at 20°C | High potential for transport in water |

Volatilization from moist soil and water surfaces is also an expected environmental fate process for methyl chloroacetate, contributing to its transport into the atmosphere.

Future Research Directions and Emerging Opportunities

Development of Chemoenzymatic Synthetic Routes

The synthesis of complex natural product derivatives like a putative Methyl chloroasterrate presents a significant challenge for traditional organic synthesis. Chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical reactions, offer a promising avenue for its efficient and stereoselective production.

Future research could focus on identifying and engineering enzymes, such as halogenases and methyltransferases, from microbial sources. These enzymes could be employed to introduce the chloro and methyl ester functionalities onto a biosynthetic precursor of an asterric acid-like scaffold. This approach could lead to more sustainable and scalable synthetic routes compared to purely chemical methods.

Table 1: Potential Enzymes for Chemoenzymatic Synthesis of "this compound"

| Enzyme Class | Potential Role in Synthesis | Example of a Related Enzyme |

| Halogenase | Regio- and stereospecific chlorination of the core scaffold | Tryptophan halogenases |

| Methyltransferase | Esterification of a carboxylic acid precursor | S-adenosyl-L-methionine (SAM)-dependent methyltransferases |

| Polyketide Synthase (PKS) | Assembly of the core polyketide backbone | Lovastatin nonaketide synthase (LNKS) |

| Cytochrome P450 Monooxygenase | Oxidative modifications of the scaffold | P450 enzymes involved in steroid biosynthesis |

Exploration of Novel Bioactivities and Target Identification

The structural features suggested by the name "this compound"—a chlorinated and esterified derivative of a potential natural product—hint at the possibility of unique biological activities. Halogenation is a known strategy employed by organisms to enhance the bioactivity and target specificity of secondary metabolites.

Initial research would involve screening this compound against a diverse panel of biological targets, including enzymes, receptors, and whole-cell assays for antimicrobial, anticancer, or anti-inflammatory properties. Identifying the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action and for further drug development. nih.govmedscape.com

Applications in Chemical Probe Development for Biological Systems

A molecule like this compound, if found to possess specific biological activity, could be developed into a chemical probe to investigate complex biological processes. acs.orgnih.govumn.eduuni-due.de Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native cellular environment. acs.org

To be an effective chemical probe, this compound would need to be modified with reporter tags, such as fluorophores or affinity handles (e.g., biotin), without significantly altering its biological activity. acs.org These tagged probes could then be used in techniques like affinity chromatography or fluorescence microscopy to identify and visualize its cellular binding partners. acs.org The development of high-quality chemical probes is essential for robust and reproducible insights into cellular functions. nih.gov

Advanced Material Science Applications

While the primary applications of a natural product-like molecule are often in biology and medicine, its unique structural features could also lend themselves to material science. The presence of a chlorine atom and a methyl ester group could influence properties such as crystallinity, solubility, and intermolecular interactions.

Hypothetically, if this compound were to exhibit interesting photophysical or electronic properties, it could be explored as a building block for functional organic materials. For instance, its incorporation into polymers or self-assembling systems could lead to materials with novel optical or electronic characteristics. Further research would be needed to investigate these possibilities.

Integration of Omics Technologies for Biosynthetic Pathway Engineering

Should "this compound" be a natural product, understanding and engineering its biosynthetic pathway would be a key research goal. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for this purpose. researchgate.netdoi.orgnih.gov

Genome mining of the producing organism could identify the biosynthetic gene cluster (BGC) responsible for its production. researchgate.net Transcriptomics and proteomics would reveal the expression levels of the biosynthetic genes and enzymes under different conditions, while metabolomics would track the accumulation of intermediates and the final product. researchgate.net This multi-omics approach would provide a comprehensive understanding of the biosynthetic pathway, enabling its rational engineering to improve the yield of this compound or to generate novel analogs with enhanced properties. nih.govnih.gov

Table 2: Omics Technologies in Biosynthetic Pathway Engineering

| Omics Technology | Application in "this compound" Research |

| Genomics | Identification of the biosynthetic gene cluster (BGC). |

| Transcriptomics | Studying the expression of biosynthetic genes. |

| Proteomics | Quantifying the levels of biosynthetic enzymes. |

| Metabolomics | Measuring the concentration of biosynthetic intermediates and final product. |

Q & A

Q. How is this compound’s bioactivity assessed in enzymatic inhibition studies?

- Methodology : Standard α-glucosidase inhibition assays are used, with IC₅₀ values calculated via dose-response curves. For this compound, reported IC₅₀ values (e.g., 162 μM in one study) should be compared against positive controls like acarbose. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with p < 0.05) to confirm significance. Activity discrepancies across studies may arise from enzyme source variations (e.g., microbial vs. mammalian) or assay conditions (pH, temperature) .

Q. What spectroscopic techniques are critical for distinguishing this compound from analogs like methyl dichloroasterrate?

- Methodology : Use NMR to identify substitution patterns: this compound (R1=Cl, R2=H) vs. methyl dichloroasterrate (R1=R2=Cl). Key differences in chemical shifts (e.g., aromatic proton regions) and chlorine substitution sites should be cross-validated with X-ray crystallography or infrared (IR) spectroscopy for functional groups .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s inhibitory potency against α-glucosidase?

- Methodology : Design analogs by substituting chlorine atoms or modifying the methyl ester group. Compare IC₅₀ values of derivatives (e.g., compound 154: methyl dichloroasterrate, IC₅₀ = 154 μM) to establish structure-activity relationships (SAR). Computational modeling (e.g., molecular docking) can predict binding affinities to α-glucosidase active sites, guiding synthetic priorities .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology : Cross-examine experimental variables:

- Source variability : Natural vs. synthetic samples (purity differences).

- Assay conditions : Buffer composition (e.g., phosphate vs. Tris), incubation time.

- Data normalization : Express activity as % inhibition relative to controls. Replicate conflicting studies under standardized protocols and validate with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. How does this compound’s mechanism of action compare to other fungal-derived α-glucosidase inhibitors?

- Methodology : Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Compare with inhibitors like neogeodin hydrate (IC₅₀ = 153 μM) or expansol D (IC₅₀ = 167 μM). Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants (Kd) and elucidate thermodynamic drivers .

Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

- Guidelines :

- Synthesis : Document reaction conditions (temperature, solvent ratios, catalysts) in the Supporting Information.

- Bioassays : Adopt WHO-recommended α-glucosidase protocols and report negative controls.

- Data reporting : Include raw datasets (e.g., dose-response curves) and statistical codes in repositories like Zenodo .

Q. What ethical and safety considerations apply when handling this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.